Bienvenue dans la boutique en ligne BenchChem!

5-(Methylamino)nicotinic acid

LIN28 inhibition RNA-binding protein fluorescence polarization

5-(Methylamino)nicotinic acid (MNA; LI101) is the smallest validated LIN28 cold shock domain (CSD) inhibitor, disrupting oncogenic LIN28–let-7 interactions with an IC₅₀ of 76 μM and confirmed cellular activity at 100 μM. The 5-methylamino substituent is structurally essential for CSD engagement; unsubstituted nicotinic acid and other regioisomers lack the required hydrogen-bond donor/acceptor geometry. Unlike TPEN, MNA selectively targets CSD-dependent RNA binding without zinc chelation. Batch-authenticated material (≥97% purity) ensures reproducible cross-laboratory counterscreens, fragment growing campaigns, and let-7 restoration assays.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 91702-88-4
Cat. No. B1301403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)nicotinic acid
CAS91702-88-4
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11)
InChIKeyXZSWHQCDTYJZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylamino)nicotinic acid (CAS 91702-88-4): Structurally Minimal LIN28 Inhibitor for RNA-Binding Protein Research


5-(Methylamino)nicotinic acid (MNA; LI101) is a pyridine-3-carboxylic acid derivative with a methylamino substituent at the 5-position (C₇H₈N₂O₂, MW 152.15 g/mol). It was identified from a high-throughput fluorescence polarization screen of 101,017 compounds as one of six validated inhibitors of the oncogenic RNA-binding protein LIN28, disrupting its interaction with let-7 microRNA precursors [1]. MNA targets the cold shock domain (CSD) of LIN28 and represents the smallest pharmacologically active scaffold discovered in this inhibitor class [1].

Why Generic Nicotinic Acid Derivatives Cannot Substitute for 5-(Methylamino)nicotinic acid in LIN28-Targeted Research and Procurement


The 5-methylamino substituent is structurally essential for LIN28 cold shock domain engagement. Unsubstituted nicotinic acid and other regioisomers (e.g., 2- or 6-substituted analogs) lack the specific hydrogen-bond donor/acceptor geometry required to compete with let-7 RNA for the CSD binding surface. In the original screening cascade, 5-(methylamino)nicotinic acid was the only fragment-sized molecule to recapitulate the inhibitory activity of the larger benzoic acid-derived leads LI20 and LI71, demonstrating that the N-methylamino group at the 5-position provides critical binding interactions absent in generic nicotinic acid analogs [1]. Batch-to-batch variability in purity specifications (typically 97–98%) further underscores the need for authenticated material from reputable sources when conducting quantitative biochemical assays [1].

Quantitative Differentiation Evidence: 5-(Methylamino)nicotinic acid vs. LIN28 Inhibitor Comparators


LIN28:let-7 Fluorescence Polarization Inhibition Potency: MNA vs. TPEN

In a fluorescence polarization assay measuring disruption of the human LIN28Δ:preE-let-7f-1 complex, 5-(methylamino)nicotinic acid (MNA) exhibited an IC₅₀ of 76 μM (n = 3 replicates, mean ± SEM) [1]. The zinc-knuckle domain (ZKD) inhibitor TPEN (LI38), identified in the same primary screen, demonstrated an IC₅₀ of 2.5 μM [1]. While TPEN is ~30-fold more potent, MNA provides a mechanistically distinct CSD-targeted probe with substantially lower molecular complexity.

LIN28 inhibition RNA-binding protein fluorescence polarization

LIN28-Mediated Oligouridylation Functional Inhibition: MNA vs. LI71

In an in vitro oligouridylation assay reconstituting LIN28-dependent TUT4 activity, 5-(methylamino)nicotinic acid at 80 μM achieved complete inhibition of let-7 oligouridylation compared to DMSO vehicle control [1]. The CSD-targeted inhibitor LI71 showed an IC₅₀ of 27 μM in the same assay format [1]. Although MNA was tested at a single concentration, its qualitative efficacy confirms on-target CSD engagement distinct from the zinc-chelating mechanism of TPEN.

oligouridylation let-7 miRNA TUT4 LIN28 inhibitor

Cell-Based let-7 De-repression Activity: MNA in HeLa Cells

In HeLa clones stably expressing LIN28A and a dual luciferase let-7 sensor, 5-(methylamino)nicotinic acid produced a statistically significant reduction in relative Renilla luciferase activity at concentrations of 100 μM and above (p < 0.0001, n = 5 replicates per condition), with a concentration-dependent response observed across 50–500 μM after 48 h treatment [1]. By comparison, LI71 at 100 μM increased mature let-7 levels in LIN28A-expressing mouse embryonic stem cells [1]. MNA's predicted logP of 0.28 supports cell permeability consistent with this intracellular activity.

cell-based assay dual luciferase reporter let-7 miRNA HeLa cells

Minimal Molecular Scaffold Advantage: MNA vs. LI71 and TPEN

At 152.15 g/mol, 5-(methylamino)nicotinic acid is the smallest validated LIN28 inhibitor from the 101,017-compound screen, substantially smaller than LI71 (estimated >300 g/mol based on the disclosed benzoic acid scaffold with additional substituents) and TPEN (MW ~424 g/mol) [1]. This minimal scaffold status means MNA offers higher ligand efficiency potential and multiple unsubstituted vector positions (ring positions 2, 4, and 6; carboxylic acid; methylamino NH and CH₃) available for fragment growing or merging strategies, whereas LI71 and TPEN present fewer unexploited vectors due to their larger, more functionalized structures.

fragment-based drug discovery minimal scaffold ligand efficiency lead optimization

High-Value Research Application Scenarios for 5-(Methylamino)nicotinic acid (CAS 91702-88-4)


Fragment-Based Drug Discovery for LIN28-Driven Pediatric and Adult Cancers

MNA serves as a validated minimal fragment for structure-based drug design targeting the LIN28 cold shock domain. With an IC₅₀ of 76 μM in fluorescence polarization and confirmed cellular activity at 100 μM [1], MNA provides an experimentally tractable starting point for fragment growing, merging, or scaffold hopping campaigns. Medicinal chemistry teams can systematically derivatize the pyridine ring or the methylamino group while monitoring ligand efficiency improvements. The compound's structural simplicity (MW 152.15) maximizes the number of accessible vector positions relative to larger leads such as LI71 [1].

Mechanistic Dissection of LIN28 Domain-Specific Functions in Stem Cell Biology

Because MNA targets the cold shock domain (CSD) rather than the zinc knuckle domain (ZKD), it enables researchers to selectively inhibit CSD-dependent LIN28:RNA interactions without chelating zinc ions or disrupting ZKD structural integrity [1]. This domain selectivity contrasts with TPEN, which acts via zinc chelation, and makes MNA particularly valuable for experiments requiring clean dissection of CSD-specific LIN28 functions in pluripotency maintenance, reprogramming, and developmental timing [1].

Chemical Biology Tool Compound for let-7 miRNA Pathway Investigation

MNA is a cell-permeable (predicted logP 0.28) small molecule that de-represses let-7 miRNA maturation in LIN28-expressing cells at concentrations ≥100 μM, as demonstrated by dual luciferase reporter assay in HeLa cells [1]. This makes MNA a useful chemical probe for studying the downstream effects of let-7 restoration, including suppression of oncogenic targets such as HMGA2, RAS, and MYC, in LIN28-dependent cell lines. Its aqueous solubility advantage over more lipophilic inhibitors like LI71 facilitates use in cell culture without excessive organic solvent exposure [1].

Starting Point for LIN28 Inhibitor Selectivity Profiling and Counterscreening

The modest potency (IC₅₀ 76 μM) and well-defined CSD binding mode of MNA make it an ideal reference compound for establishing selectivity benchmarks in LIN28 inhibitor development programs. Researchers can use MNA as a control in counterscreens against related RNA-binding proteins (e.g., IMP1–3, hnRNP family) to assess target specificity of more potent derivative compounds. Its commercial availability from multiple vendors with defined purity specifications (typically 97–98%) supports reproducible cross-laboratory comparisons [1].

Quote Request

Request a Quote for 5-(Methylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.